![molecular formula C20H22N2O4S B12454809 3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B12454809.png)
3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a sec-butoxyphenyl group and a formamido group linked through a methanethioyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sec-butoxyphenyl intermediate: This involves the reaction of sec-butyl alcohol with phenylboronic acid under Suzuki-Miyaura coupling conditions.
Introduction of the formamido group: The intermediate is then reacted with formamide in the presence of a suitable catalyst to introduce the formamido group.
Coupling with the benzoic acid derivative: The final step involves the coupling of the formamido intermediate with a benzoic acid derivative through a methanethioyl bridge, using a thiol reagent and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido and sec-butoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Reduced forms of the formamido and sec-butoxyphenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting their activity through competitive or non-competitive inhibition.
Modulating signaling pathways: Affecting pathways involved in cell growth, apoptosis, or inflammation.
Interacting with receptors: Altering receptor function and downstream signaling.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID analogs: Compounds with similar structures but different substituents.
Benzoic acid derivatives: Compounds with variations in the benzoic acid core or substituents.
Uniqueness
4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-[(3-butan-2-yloxybenzoyl)carbamothioylamino]-4-methylbenzoic acid |
InChI |
InChI=1S/C20H22N2O4S/c1-4-13(3)26-16-7-5-6-14(10-16)18(23)22-20(27)21-17-11-15(19(24)25)9-8-12(17)2/h5-11,13H,4H2,1-3H3,(H,24,25)(H2,21,22,23,27) |
InChI Key |
YHQSHIIGSJJNMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B12454729.png)
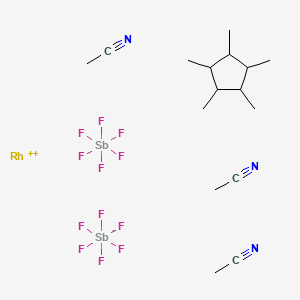
![1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B12454738.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B12454746.png)
![5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B12454753.png)
![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)

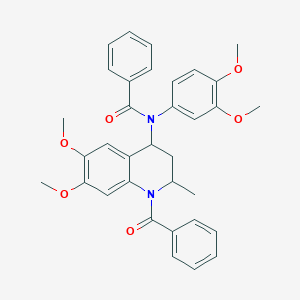
![11-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454798.png)
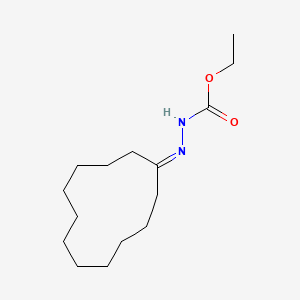
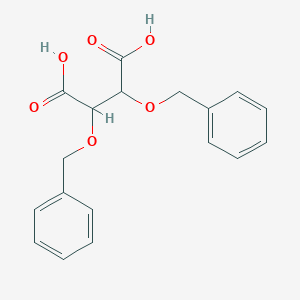
![N-(2,5-dimethylphenyl)-4-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454814.png)
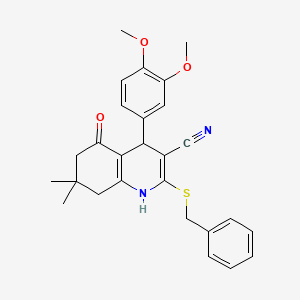
![4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B12454821.png)
